molecular formula C11H14O3 B14317744 3-[(Benzyloxy)methoxy]propanal CAS No. 113494-78-3

3-[(Benzyloxy)methoxy]propanal

Cat. No.: B14317744
CAS No.: 113494-78-3
M. Wt: 194.23 g/mol
InChI Key: AWOVDTUFWGJQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Benzyloxy)methoxy]propanal is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of a benzyloxy group attached to a methoxypropanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methoxy]propanal typically involves the reaction of benzyl alcohol with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group is introduced to the propanal structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-[(Benzyloxy)methoxy]propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: 3-[(Benzyloxy)methoxy]propanoic acid

    Reduction: 3-[(Benzyloxy)methoxy]propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[(Benzyloxy)methoxy]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methoxy]propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The benzyloxy group can also participate in reactions, providing additional sites for chemical modification.

Molecular Targets and Pathways:

    Nucleophilic Addition: The carbonyl carbon of the aldehyde group is the primary target for nucleophilic attack.

    Substitution Reactions: The benzyloxy group can be replaced by other nucleophiles, leading to the formation of substituted derivatives.

Similar Compounds:

    3-Benzyloxy-1-propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    3-Benzyloxypropionaldehyde: Similar structure but lacks the methoxy group.

    Benzyloxyacetaldehyde: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

113494-78-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(phenylmethoxymethoxy)propanal

InChI

InChI=1S/C11H14O3/c12-7-4-8-13-10-14-9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2

InChI Key

AWOVDTUFWGJQGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.